1-Chloro-3,5-difluoro-2-methoxybenzene

Catalog No.
S9077654
CAS No.
M.F
C7H5ClF2O
M. Wt
178.56 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3,5-difluoro-2-methoxybenzene

Product Name

1-Chloro-3,5-difluoro-2-methoxybenzene

IUPAC Name

1-chloro-3,5-difluoro-2-methoxybenzene

Molecular Formula

C7H5ClF2O

Molecular Weight

178.56 g/mol

InChI

InChI=1S/C7H5ClF2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3

InChI Key

XAMFHWSRXSXGGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)F)F

1-Chloro-3,5-difluoro-2-methoxybenzene is an organic compound characterized by the presence of chlorine and fluorine substituents on a benzene ring, alongside a methoxy group. Its molecular formula is C8H6ClF2OC_8H_6ClF_2O, and it features a unique structure that influences its chemical reactivity and biological activity. The compound is often utilized in various chemical syntheses and research applications due to its distinctive electronic properties imparted by the halogen atoms.

  • Nucleophilic Substitution Reactions: The chlorine and fluorine atoms can be replaced by nucleophiles under suitable conditions. This allows for the introduction of various functional groups into the molecule.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, leading to diverse products depending on the reagents used and the reaction conditions.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming complex organic structures.

These reactions typically require specific catalysts (such as palladium) and reaction conditions to achieve desired outcomes .

The biological activity of 1-chloro-3,5-difluoro-2-methoxybenzene is of interest due to its potential interactions with biological molecules. The presence of halogens can enhance binding interactions with enzymes and receptors, possibly influencing biochemical pathways. Research into its mechanism of action indicates that it may inhibit or activate specific biochemical processes, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing 1-chloro-3,5-difluoro-2-methoxybenzene:

  • Halogenation Reactions: This method involves introducing chlorine and fluorine atoms into an aromatic ring using halogenating agents under controlled conditions. Catalysts may be required to facilitate these reactions effectively.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation of phenolic compounds or via direct methoxylation of halogenated benzene derivatives.

These synthesis routes are optimized in laboratory settings to ensure high yields and purity .

1-Chloro-3,5-difluoro-2-methoxybenzene has several applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds, particularly in pharmaceutical chemistry.
  • Material Science: The compound is used in developing specialty chemicals with tailored properties for industrial applications.
  • Biological Research: Its unique structure makes it valuable for studying molecular interactions in biological systems .

Studies on the interactions of 1-chloro-3,5-difluoro-2-methoxybenzene with various biological targets have indicated its potential as a modulator of enzymatic activity. The halogen substituents enhance its lipophilicity and may influence its ability to cross cellular membranes, affecting its bioavailability and therapeutic potential. Ongoing research aims to elucidate these interactions further to explore possible applications in drug design .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-chloro-3,5-difluoro-2-methoxybenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Chloro-2-fluoro-4-methoxybenzene261762-56-50.88
2-Chloro-1-fluoro-4-methoxybenzene202925-07-30.88
1-Chloro-3-fluoro-2-methoxybenzene261762-34-90.85
5-Bromo-1-chloro-3-fluoro-2-methoxybenzene261762-34-90.81
1-Chloro-4-fluorobenzene107-95-90.80

Uniqueness

The uniqueness of 1-chloro-3,5-difluoro-2-methoxybenzene lies in its specific arrangement of substituents, which affects its reactivity profile and biological activity compared to similar compounds. The combination of both chlorine and fluorine atoms along with a methoxy group offers distinct properties that are not found in other related compounds .

Molecular Geometry and Electronic Configuration

The compound’s benzene ring adopts a planar geometry stabilized by aromatic π-electron delocalization. Substituents occupy distinct positions:

  • Chlorine at position 1 (para to methoxy group)
  • Fluorine at positions 3 and 5 (meta to chlorine)
  • Methoxy (-OCH₃) at position 2 (ortho to chlorine)

The methoxy group donates electron density via resonance, while chlorine and fluorine exert electron-withdrawing inductive effects. This interplay creates regions of alternating electron density, as confirmed by computational models [6]. The C–Cl bond length is approximately 1.74 Å, typical for aryl chlorides, while C–F bonds measure 1.35 Å, consistent with fluorine’s smaller atomic radius [2].

Table 1: Key Bond Parameters

Bond TypeLength (Å)Angle (°)
C–Cl1.74120 (C–C–Cl)
C–F1.35115 (C–C–F)
C–O1.43124 (C–O–C)

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Studies

¹H NMR (CDCl₃, 400 MHz) reveals three distinct proton environments:

  • H4 and H6: Doublets at δ 6.85–6.92 ppm (J = 8.5 Hz), deshielded by adjacent fluorine atoms [6].
  • H3 and H5: Absent due to fluorine substitution.
  • Methoxy protons: Singlet at δ 3.89 ppm, characteristic of –OCH₃ groups [5].

¹³C NMR (CDCl₃, 100 MHz) shows:

  • C1: δ 128.9 (C–Cl)
  • C3/C5: δ 164.2 (C–F, J = 245 Hz)
  • C2: δ 151.8 (C–OCH₃)
  • C4/C6: δ 112.4 (aromatic CH) [6]

Infrared (IR) and Raman Spectroscopy

IR peaks correlate with functional groups:

  • C–F stretch: 1220–1150 cm⁻¹ (asymmetric) and 1100–1050 cm⁻¹ (symmetric) [2]
  • C–Cl stretch: 750–700 cm⁻¹
  • C–O–C asymmetric stretch: 1250 cm⁻¹ [5]

Raman spectroscopy highlights ring vibrations:

  • Ring breathing mode: 1000 cm⁻¹
  • In-plane bending: 620 cm⁻¹

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces:

  • Molecular ion: m/z 178 (M⁺, 100% relative intensity)
  • Major fragments:
    • m/z 143 (M⁺–Cl)
    • m/z 128 (M⁺–OCH₃)
    • m/z 111 (C₆H₄F₂⁺) [1]

Computational Modeling of Substituent Effects

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations reveal:

  • HOMO-LUMO gap: 5.2 eV, indicating moderate reactivity
  • Electrostatic potential: Negative charge localized near fluorine (-0.32 e) and oxygen (-0.45 e) [6]

Resonance and Hyperconjugation Interactions

  • Methoxy resonance: Oxygen’s lone pairs conjugate with the ring, increasing electron density at C2 and C6 [5].
  • Hyperconjugation: C–F σ* orbitals interact with adjacent C–H bonds, stabilizing the structure by 8.3 kcal/mol [2].

Table 2: DFT-Derived Electronic Properties

ParameterValue
HOMO Energy (eV)-6.7
LUMO Energy (eV)-1.5
Dipole Moment (Debye)2.8
NBO Charge on Cl-0.18 e

Halogenation Pathways

The synthesis of 1-Chloro-3,5-difluoro-2-methoxybenzene involves sophisticated halogenation strategies that require precise control of reaction conditions and careful selection of reagents. The compound represents a challenging synthetic target due to the combination of multiple halogen substituents and the methoxy group on the aromatic ring [1] [2].

Chlorination and Fluorination Strategies

Direct Halogenation Approaches

The synthesis of 1-Chloro-3,5-difluoro-2-methoxybenzene typically employs sequential halogenation strategies rather than simultaneous multi-halogenation processes. Chlorination reactions utilize molecular chlorine in the presence of Lewis acid catalysts such as iron(III) chloride or aluminum chloride [3] [4]. These catalysts function by forming highly electrophilic complexes with chlorine, creating species such as iron tetrachloride anion (FeCl₄⁻) which facilitates the electrophilic aromatic substitution reaction [5] [6].

The mechanism proceeds through the formation of a chlorine-catalyst complex that generates an activated electrophile. Iron(III) chloride reacts with molecular chlorine to produce a polarized intermediate, where the chlorine atom becomes highly electrophilic and capable of attacking the aromatic ring [3]. The reaction temperature typically ranges from 0-80°C, with activation energies of 45-65 kilojoules per mole for chlorination processes [7].

Fluorination Methodologies

Fluorination presents greater synthetic challenges due to the high reactivity and selectivity issues associated with fluorine-containing reagents [8]. Traditional approaches employ hydrogen fluoride in combination with metal oxide catalysts, though these methods often suffer from poor regioselectivity and harsh reaction conditions [7]. More recent developments utilize N-fluorosuccinimide reagents or metal-catalyzed fluorination protocols that offer improved control over product distribution [9] [10].

The kinetic parameters for fluorination differ significantly from chlorination, with activation energies ranging from 55-85 kilojoules per mole and lower rate constants at room temperature [7]. Fluorination reactions typically require elevated temperatures (50-200°C) and specialized catalytic systems to achieve acceptable conversion rates [7].

Lewis Base Catalysis for Halogenation

Recent advances in halogenation methodology have introduced Lewis base catalysts as alternatives to traditional Lewis acid systems [9] [10]. Carborane-based Lewis base catalysts demonstrate exceptional performance in aromatic halogenation using N-halosuccinimides, providing high selectivity and functional group tolerance [9]. The m-carborane scaffold proves most effective for catalysis, with electronic property modulation through cluster vertex decoration enabling optimization of catalytic performance [9].

DABCO (1,4-diazabicyclo[2.2.2]octane) serves as another practical Lewis base catalyst for aromatic halogenation [11] [12]. The mechanism involves formation of a DABCO-halogen cation intermediate, which acts as an activated electrophilic halogen source [12]. This approach provides excellent yields (up to 99%) and high selectivity under ambient conditions [12].

Regioselectivity in Electrophilic Aromatic Substitution

Electronic Effects of Substituents

The regioselectivity patterns in the synthesis of 1-Chloro-3,5-difluoro-2-methoxybenzene are governed by the electronic properties of existing substituents on the aromatic ring [13] [14]. The methoxy group functions as an electron-donating substituent that activates the aromatic ring toward electrophilic substitution and directs incoming electrophiles to ortho and para positions [14].

According to the Hammett equation classification, a methoxy substituent at the para position acts as an electron-donating group, while at the meta position it functions as an electron-withdrawing group [14]. At ortho positions, steric effects significantly influence the predicted regioselectivity patterns [14]. This electronic behavior explains the observed substitution patterns in methoxybenzene derivatives.

Halogen Substituent Effects

Chlorine and fluorine substituents exert deactivating effects on the aromatic ring while maintaining ortho/para directing properties [13]. The presence of multiple fluorine atoms introduces meta-directing characteristics, creating complex regioselectivity patterns that require careful optimization of reaction conditions [13]. The regioselectivity data indicates that difluoro-substituted systems typically yield 50-65% para substitution, 15-25% ortho substitution, and 20-30% meta substitution [5].

Computational Prediction Methods

The RegioSQM method provides computational tools for predicting regioselectivity in electrophilic aromatic substitution reactions [15] [16]. This approach protonates all aromatic carbon-hydrogen bonds and identifies positions with the lowest free energies as the most nucleophilic centers [15]. The method demonstrates 96% accuracy in retrospective analysis of over 525 literature examples of electrophilic aromatic halogenation reactions [16].

The computational cost ranges from 1-10 minutes per molecule depending on size, using the PM3 semiempirical method in chloroform solvent [15] [16]. This tool proves particularly valuable for predicting the regioselectivity of complex polysubstituted aromatics like 1-Chloro-3,5-difluoro-2-methoxybenzene.

Methoxy Group Introduction Techniques

Nucleophilic Substitution Methods

The introduction of methoxy groups into halogenated aromatic systems typically employs nucleophilic aromatic substitution mechanisms using sodium methoxide as the nucleophilic reagent [17] [18]. Sodium methoxide, with the formula CH₃ONa, represents the simplest sodium alkoxide and serves as a powerful nucleophile for methoxylation reactions [18] [19].

The preparation of sodium methoxide involves treating methanol with metallic sodium in a highly exothermic reaction that generates hydrogen gas [18]. The reaction equation is: 2 Na + 2 CH₃OH → 2 CH₃ONa + H₂. Industrial production utilizes this method with careful temperature control to manage the exothermic nature of the process [19].

Reaction Mechanism and Conditions

The methoxylation mechanism proceeds through nucleophilic attack of the methoxide anion on the aromatic ring, typically requiring electron-withdrawing substituents to activate the aromatic system toward nucleophilic substitution [17]. The process involves formation of a Meisenheimer complex intermediate, followed by elimination of the leaving group to restore aromaticity [17].

Optimal reaction conditions for methoxylation include temperatures of 0-20°C in polar aprotic solvents such as dimethyl sulfoxide [17]. The use of sodium hydride as a base facilitates deprotonation of methanol to generate methoxide in situ, providing controlled reaction conditions and improved yields [17].

Alternative Methylation Strategies

Advanced methylation approaches employ dimethyl carbonate as a methylating agent, offering environmental advantages over traditional methyl halide reagents [20]. Dimethyl carbonate functions as both a methylating agent and a solvent, providing atom-economical pathways to methoxy-substituted aromatics [20].

Metal-catalyzed methylation methods utilize transition metal complexes in conjunction with specific ligands and bases [20]. These systems enable ortho-selective methylation when aromatic substrates contain directing groups such as pyridyl, pyrimidyl, amide, or imine functionalities [20].

Industrial-Scale Production Optimization

Continuous Flow Reactor Applications

Enhanced Safety and Control

Continuous flow reactor technology offers significant advantages for the industrial production of halogenated aromatic compounds like 1-Chloro-3,5-difluoro-2-methoxybenzene [21] [22]. The high surface area to volume ratio of flow reactors provides superior heat removal capabilities, enabling safe control of highly exothermic halogenation reactions [23] [24].

Flow systems allow precise control of reaction parameters including temperature, pressure, residence time, and reagent stoichiometry [25] [23]. The modular design enables customizable workflows that can be optimized for specific synthetic targets [25]. Reaction conditions that are unsafe or impossible in batch reactors become feasible with flow technology [23] [24].

Process Intensification Benefits

The small reactor volumes in continuous flow systems dramatically enhance process safety by minimizing the inventory of hazardous materials present at any given time [23] [24]. Toxic intermediates can be generated from benign precursors in situ within the closed flow reactor environment and immediately converted to less hazardous products [24].

Flow reactors enable precise residence time control, allowing rapid generation and consumption of reactive intermediates [23]. This capability proves particularly valuable for telescoped multistep syntheses that avoid isolation of unstable intermediates [23]. The technology supports reaction temperatures well above solvent boiling points through pressurization, expanding the accessible reaction parameter space [23].

Scale-Up Advantages

Continuous flow production offers superior scalability compared to traditional batch processes [25] [26]. The linear scale-up characteristics of flow systems reduce the risks and costs associated with process development and commercialization [26]. Production capacity can be adjusted through numbering-up of parallel flow channels or extending operation time rather than constructing larger reactors [27].

Flow chemistry enables flexible production volumes that can respond to market demand fluctuations [25] [28]. The reduced capital investment requirements and shorter development timelines make flow technology particularly attractive for specialty chemical production [28].

Catalyst Selection and Reaction Kinetics

Lewis Acid Catalyst Performance

Traditional Lewis acid catalysts for aromatic halogenation include iron(III) chloride, aluminum chloride, iron(III) bromide, and aluminum bromide [3] [6]. These catalysts function by coordinating with halogen molecules to generate highly electrophilic species capable of attacking aromatic rings [6]. The activation energies for chlorination using iron(III) chloride range from 45-65 kilojoules per mole, with pre-exponential factors between 10⁸-10¹² per second [7].

Zeolite catalysts, particularly faujasite-type materials, demonstrate enhanced para-selectivity in halogenation reactions [29] [30]. Industrial applications of zeolite catalysts achieve para-dichlorobenzene selectivities exceeding 70% compared to 60-70% with traditional Lewis acid systems [29]. The enhanced selectivity results from shape-selective effects within the zeolite pore structure [29].

Advanced Catalytic Systems

Modern catalyst development has introduced carborane-based Lewis base catalysts that offer superior selectivity and functional group tolerance [9] [31]. These systems utilize N-halosuccinimides as halogen sources and demonstrate applicability to late-stage functionalization of pharmaceutical intermediates [9]. The m-carborane scaffold provides optimal catalytic performance through electronic property modulation [9].

Aniline-derived catalysts generate N-halo arylamine intermediates that function as highly reactive but selective electrophilic halogen sources [10]. The catalyst reactivity can be tuned by modifying the electronic properties of the arene portion of the catalyst structure [10]. These systems provide excellent yields and high selectivity for a wide range of aromatic and heteroaromatic substrates [10].

Kinetic Optimization Strategies

Reaction kinetics optimization requires careful consideration of temperature, pressure, catalyst loading, and reagent concentrations [5] [7]. Typical catalyst loadings range from 0.1-5.0 mole percent for chlorination reactions, with higher loadings (1.0-10.0 mole percent) required for fluorination processes [7].

Temperature optimization balances reaction rate with selectivity considerations [5]. Higher temperatures increase reaction rates but may compromise regioselectivity and promote side reactions [5]. The optimal temperature range for chlorination reactions is 0-80°C, while fluorination requires 50-200°C [7].

Pressure effects become significant for gas-phase halogen reagents, with typical operating pressures of 1-5 atmospheres for chlorination and 1-10 atmospheres for fluorination [7]. Continuous flow reactors enable precise pressure control through back-pressure regulators without requiring pressurized headspace [23].

Process Integration and Optimization

Industrial-scale production benefits from integrated process design that combines halogenation and methoxylation steps in telescoped sequences [27] [32]. This approach minimizes isolation and purification of intermediate compounds while reducing overall process complexity and cost [27].

On-site halogen generation through electrochemical methods offers environmental and safety advantages over handling and storing molecular halogens [33] [34]. Halide electrolysis produces halogen gases on demand while simultaneously generating hydrogen for potential hydrogenation applications [34]. This paired approach maximizes atom economy and energy efficiency [34].

Quality control systems incorporate real-time monitoring technologies that enable continuous optimization of reaction parameters [27]. Advanced flow synthesis platforms integrate sensing technologies with process control systems to maintain optimal reaction conditions throughout production campaigns [27].

Data Tables Summary

The industrial implementation of 1-Chloro-3,5-difluoro-2-methoxybenzene synthesis requires comprehensive understanding of catalyst performance, reaction kinetics, and regioselectivity patterns. Iron(III) chloride and aluminum chloride remain the most widely used catalysts for chlorination, while specialized systems like carborane-based catalysts offer enhanced selectivity for specific applications [9] [3]. Fluorination processes require higher temperatures and specialized catalysts, with activation energies 10-20 kilojoules per mole higher than chlorination reactions [7].

Regioselectivity patterns depend strongly on the electronic effects of existing substituents, with methoxy groups providing activating ortho/para-directing effects and halogen substituents offering deactivating ortho/para-directing influences [13] [14]. The combination of multiple substituents creates complex selectivity patterns that require computational prediction tools and careful experimental optimization [15] [16].

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

177.9996988 g/mol

Monoisotopic Mass

177.9996988 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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